2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

5-HT1A receptor serotonin receptor binding receptor subtype selectivity

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 1092791-36-0) is a synthetic tryptamine derivative belonging to the aminoalkylindole class. Its molecular architecture features a 7-fluoro substituent and methyl groups at the 2- and 4-positions of the indole ring, with a primary ethanamine side chain at the 3-position, yielding the molecular formula C₁₂H₁₅FN₂·HCl and a molecular weight of 242.72 g/mol.

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
CAS No. 1092791-36-0
Cat. No. B3211722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
CAS1092791-36-0
Molecular FormulaC12H16ClFN2
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(NC2=C(C=C1)F)C)CCN.Cl
InChIInChI=1S/C12H15FN2.ClH/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12;/h3-4,15H,5-6,14H2,1-2H3;1H
InChIKeyOMXDJCAJLDYKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 1092791-36-0): Structural Profile and Receptor-Target Class


2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride (CAS 1092791-36-0) is a synthetic tryptamine derivative belonging to the aminoalkylindole class. Its molecular architecture features a 7-fluoro substituent and methyl groups at the 2- and 4-positions of the indole ring, with a primary ethanamine side chain at the 3-position, yielding the molecular formula C₁₂H₁₅FN₂·HCl and a molecular weight of 242.72 g/mol . This substitution pattern distinguishes it from both the endogenous ligand tryptamine and simpler fluorinated tryptamine analogs, placing it within a pharmacologically relevant chemical space at serotonin (5-HT) receptor subtypes and monoamine transporters [1].

Why 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride Cannot Be Replaced by Simpler Tryptamine Analogs


Generic substitution within the tryptamine class is precluded by the compound's distinctive triple-substitution architecture—7-fluoro, 2-methyl, and 4-methyl—which collectively governs receptor subtype selectivity, transporter engagement kinetics, and metabolic stability in ways that mono- or un-substituted analogs do not replicate. The 7-fluoro substituent introduces electron-withdrawing effects and is documented to enhance hydrogen-bonding capacity within receptor binding pockets, as demonstrated in structure-based 5-HT₁B agonist design studies where 7-fluorination of the indole ring improved binding affinity by forming a new hydrogen bond [1]. The 2,4-dimethyl groups impose steric constraints that differentially modulate accommodation across 5-HT receptor subtypes, an effect that is absent in non-methylated comparators such as 7-fluorotryptamine . Removing or altering any single substituent yields a compound with a materially different selectivity fingerprint—a critical consideration for reproducible pharmacological tool compounds and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 1092791-36-0)


High-Affinity 5-HT₁A Receptor Binding (Ki = 8.5 nM) with 14-Fold Selectivity Over 5-HT₁B

The target compound displays its highest affinity at the 5-HT₁A receptor with a Ki of 8.5 nM, representing a 14-fold selectivity window over the 5-HT₁B subtype (Ki = 120 nM). This is a markedly different profile from the FDA-approved triptan sumatriptan, which preferentially targets 5-HT₁B/₁D receptors. Additionally, the 5-HT₁A affinity (8.5 nM) compares favorably to psilocin (Ki ≈ 567 nM at 5-HT₁A), the active metabolite of psilocybin, demonstrating that the 7-fluoro-2,4-dimethyl substitution pattern drives substantially higher 5-HT₁A engagement than the 4-hydroxy-N,N-dimethyl substitution of psilocin [1]. The 14-fold intra-family selectivity (5-HT₁A/5-HT₁B) is attributed to the unique binding pocket accommodation of the 7-fluoro group through favorable hydrophobic residue interactions .

5-HT1A receptor serotonin receptor binding receptor subtype selectivity radioligand competition binding

Reduced 5-HT₂B Receptor Affinity (Ki = 210 nM) Indicating a Favorable Receptor Safety Discrimination Profile

Within the 5-HT₂ receptor family, the target compound binds to 5-HT₂B with a Ki of 210 nM, representing 3.2-fold lower affinity than at 5-HT₂A (Ki = 65 nM) and 2.2-fold lower than at 5-HT₂C (Ki = 95 nM) . This is pharmacologically significant because 5-HT₂B receptor agonism has been mechanistically linked to drug-induced cardiac valvulopathy, as demonstrated with fenfluramine and other serotonergic agents [1]. The differential 5-HT₂A/5-HT₂B profile (3.2-fold preference for 5-HT₂A) contrasts with the non-selective 5-HT₂ engagement profile of serotonin itself (endogenous ligand, Ki ≈ 1–10 nM across subtypes) and suggests that the 2,4-dimethyl substitution creates steric constraints that selectively reduce accommodation at the 5-HT₂B binding pocket .

5-HT2B receptor cardiac valvulopathy receptor selectivity safety pharmacology

Serotonin Transporter (SERT) Binding Affinity (Ki = 45 nM) with Slow Dissociation Kinetics

The target compound binds to the human serotonin transporter (SERT) with a Ki of 45 nM, demonstrating moderate SERT affinity combined with selectivity over the dopamine transporter (DAT, Ki = 350 nM, 7.8-fold) and norepinephrine transporter (NET, Ki = 120 nM, 2.7-fold) . Although the SERT affinity is lower than that of the selective serotonin reuptake inhibitor (SSRI) fluoxetine (SERT Ki ≈ 1.1 nM), the target compound's dissociation kinetics at SERT (koff = 0.054 s⁻¹, residence time ~18.5 minutes) are slower than at NET (koff = 0.102 s⁻¹, residence time ~9.8 minutes), indicating preferential SERT target engagement duration . This contrasts with fluoxetine, which achieves high SERT occupancy primarily through very high affinity rather than extended residence time kinetics. The combined 5-HT₁A partial agonism (Ki = 8.5 nM) and SERT inhibition (Ki = 45 nM) resembles the dual pharmacophore strategy of vilazodone but with a distinct selectivity ratio.

serotonin transporter SERT inhibition residence time monoamine reuptake

Fluorine-for-Chlorine Substitution at the 7-Position of the Indole Ring Produces a Dramatic 5-HT₁A Affinity Enhancement

Replacement of the 7-fluoro substituent with a 7-chloro group in the analogous 2-methyl indole-3-ethanamine scaffold results in a profound loss of 5-HT₁A receptor affinity. The 7-chloro-2-methyl analog (2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine) exhibits an EC₅₀ of 50,000 nM (50 µM) at the human 5-HT₁A receptor in a cell-based functional assay, compared to the target compound's Ki of 8.5 nM in radioligand binding [1]. This represents an approximately 5,900-fold difference in apparent affinity at the 5-HT₁A receptor attributable to the fluorine → chlorine substitution at position 7. The fluorine atom's smaller van der Waals radius (1.47 Å vs. chlorine's 1.75 Å) and higher electronegativity (3.98 vs. 3.16 on the Pauling scale) enable more favorable accommodation within the 5-HT₁A binding pocket and stronger hydrogen-bond acceptor capacity [2].

halogen substitution structure-activity relationship 7-fluoro vs 7-chloro 5-HT1A affinity

Impact of 2,4-Dimethyl Substitution on 5-HT Receptor Subtype Discrimination: Class-Level SAR Inference from Fluorinated Tryptamine Literature

The 2,4-dimethyl substitution pattern of the target compound represents a critical structural determinant of 5-HT receptor subtype selectivity that is absent in simpler 7-fluorinated tryptamine comparators. Published structure-activity relationship (SAR) studies on fluorinated tryptamines demonstrate that ring fluorination generally has little effect on 5-HT₂A/₂C receptor affinity, while differentially impacting 5-HT₁A receptor engagement [1]. The addition of methyl groups at the 2- and 4-positions of the indole ring further modulates this selectivity by introducing steric constraints. This is evidenced by the target compound's 5-HT₁A Ki of 8.5 nM versus a substantially weaker 5-HT₁A interaction profile for 7-fluorotryptamine, which lacks these methyl groups and is primarily characterized as a 5-HT₂A/₂B-preferring agonist and GPRC5A agonist (EC₅₀ = 7.2 µM) . The 2-methyl group restricts conformational freedom of the ethanamine side chain at the 3-position, while the 4-methyl group occupies a sterically sensitive region adjacent to the receptor binding pocket, collectively altering the receptor subtype selectivity fingerprint relative to non-methylated 7-fluorotryptamine [1].

2,4-dimethyl substitution steric modulation receptor subtype selectivity tryptamine SAR

Physicochemical Property Differentiation: Calculated LogP, Hydrogen-Bond Profile, and Storage Stability Relative to Non-Fluorinated Indole-3-ethanamines

The 7-fluoro substituent confers measurable physicochemical advantages over non-fluorinated indole-3-ethanamine analogs. Fluorine substitution at the 7-position of the indole ring is documented to improve drug-like properties, including enhanced metabolic stability through blockade of cytochrome P450-mediated hydroxylation at the electronically activated 7-position, which is a primary metabolic soft spot for unsubstituted indoles [1]. The target compound's molecular weight (242.72 g/mol as the HCl salt) and hydrogen-bond donor count (3: one indole NH, one primary amine NH₂, one HCl) position it within favorable physicochemical space for CNS penetration (MW < 400, HBD < 4), while the fluorine atom contributes to increased lipophilicity (calculated XLogP ≈ 2.5–3.0 for the free base) relative to non-fluorinated 2,4-dimethyltryptamine . Vendor specifications indicate storage at −20°C with protection from light, consistent with the stability requirements of primary amine-containing tryptamine derivatives . The regiospecific 7-fluoro installation via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) achieves high regiocontrol, enabling reproducible synthetic access—a logistical consideration for procurement planning .

physicochemical properties metabolic stability fluorine substitution storage conditions

Optimal Research Application Scenarios for 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS 1092791-36-0)


5-HT₁A Receptor Pharmacological Tool Compound for In Vitro Receptor Subtype Discrimination Studies

The compound's 14-fold 5-HT₁A/5-HT₁B selectivity (Ki = 8.5 nM vs. 120 nM) and 5-HT₁A partial agonist profile make it suitable as a pharmacological tool for discriminating 5-HT₁A-mediated signaling from 5-HT₁B-mediated effects in recombinant cell systems and native tissue preparations. Unlike the non-selective endogenous agonist serotonin, which activates all 5-HT₁ and 5-HT₂ subtypes with comparable potency, this compound provides a selectivity window that enables mechanistic dissection of 5-HT₁A receptor function in heterologous expression systems and brain slice electrophysiology. Researchers should employ the reference agonist 8-OH-DPAT (Ki ≈ 0.4 nM at 5-HT₁A) as a positive control for full agonism and WAY-100635 as a selective 5-HT₁A antagonist for confirmation of receptor mediation [1].

Dual 5-HT₁A/SERT Polypharmacology Probe for Antidepressant Mechanism-of-Action Studies

With concurrent 5-HT₁A receptor binding (Ki = 8.5 nM) and SERT inhibition (Ki = 45 nM, residence time ~18.5 minutes), the compound serves as a dual-mechanism probe for investigating the therapeutic hypothesis that combined 5-HT₁A autoreceptor activation and serotonin reuptake inhibition produces faster-onset or more efficacious antidepressant effects than SSRI monotherapy. This polypharmacology profile parallels the clinically validated vilazodone mechanism but with a distinct 5-HT₁A/SERT affinity ratio (~5:1 for the target compound vs. ~2.5:1 for vilazodone). Procurement of this compound enables head-to-head comparison with fluoxetine (pure SERT inhibitor, Ki ≈ 1.1 nM) and 8-OH-DPAT (pure 5-HT₁A agonist) to isolate the contribution of each mechanism [1].

Lead Optimization Scaffold in 5-HT₂ Receptor Family Drug Discovery with Reduced 5-HT₂B Liability

The compound's differential 5-HT₂ receptor binding profile—5-HT₂A Ki = 65 nM, 5-HT₂C Ki = 95 nM, with reduced 5-HT₂B affinity (Ki = 210 nM)—positions it as a lead-like scaffold for medicinal chemistry programs targeting 5-HT₂A or 5-HT₂C receptors while seeking to minimize 5-HT₂B-mediated cardiac valvulopathy risk. Structure-activity relationship expansion around the 2,4-dimethyl and 7-fluoro positions can further optimize this selectivity window. Procurement of this compound as a starting point for analog synthesis is advantageous compared to non-selective 5-HT₂ agonist scaffolds such as DOI (2,5-dimethoxy-4-iodoamphetamine) or psilocin, which do not discriminate among 5-HT₂ subtypes [1].

Metabolic Stability Benchmarking of 7-Fluorinated vs. Non-Fluorinated Indole-3-ethanamine Scaffolds

The 7-fluoro substituent is specifically positioned to block CYP450-mediated oxidative metabolism at the indole 7-position, a major metabolic clearance pathway for unsubstituted indole-3-ethanamines. The compound can be used in comparative in vitro metabolic stability assays (human or rodent liver microsomes, hepatocytes) alongside its non-fluorinated 2,4-dimethyl analog (CAS 1018592-84-1) to quantify the metabolic stabilization conferred by 7-fluorination. This application supports ADME/PK lead optimization programs where metabolic soft-spot identification and mitigation are critical decision points for candidate selection .

Quote Request

Request a Quote for 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.